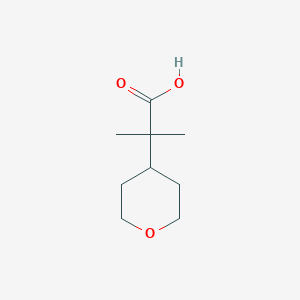

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Vue d'ensemble

Description

“2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” is a chemical compound that is related to the class of organic compounds known as tetrahydropyrans . Tetrahydropyrans are compounds containing a saturated six-membered ring with five carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of compounds similar to “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” has been reported in the literature. For instance, the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been described . The process involves the cyclization of 3-hydroxy acids with an acidic catalyst such as boron trifluoride diethyl etherate or iodine .Molecular Structure Analysis

The molecular formula of “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid” is C9H18O2 . It is related to tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Tetrahydropyrans, such as “2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid”, are commonly used as protecting groups in organic synthesis . They can be derived from the reaction of alcohols and 3,4-dihydropyran . These ethers are resilient to a variety of reactions .Applications De Recherche Scientifique

Intermediate in Organic Syntheses :

- It serves as an intermediate in the synthesis of various compounds. For example, it's used in the production of methyl 4-hydroxy-2-butynoate, a compound with potential applications in organic synthesis (Earl & Townsend, 2003).

- It's involved in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing its role in the creation of complex organic molecules (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Study of Molecular Structures and Reactions :

- Research on compounds similar to 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid, like 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine, contributes to understanding the reactions and structures of tetrahydropyran derivatives (Arutyunyan et al., 2017).

- Studies on the hydrogen bonding of similar compounds enhance our understanding of chemical interactions and molecular stability (Dobbin et al., 1993).

Development of Novel Synthesis Methods :

- Research is also focused on developing new synthesis methods using derivatives of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid. This includes the non-iterative asymmetric synthesis of polyketide spiroketals, demonstrating the compound's utility in complex organic syntheses (Meilert, Pettit, & Vogel, 2004).

Synthesis of Heterocyclic Derivatives :

- The compound is used in the synthesis of a wide range of heterocyclic derivatives, contributing to the development of new pharmaceutical and industrial chemicals (Han et al., 1992).

Application in Solid Form Selection in Pharmaceuticals :

- It plays a role in the solid form selection of pharmaceutical compounds, as seen in studies involving zwitterionic pharmaceutical compounds (Kojima et al., 2008).

Propriétés

IUPAC Name |

2-methyl-2-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSGLIOHZIVSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

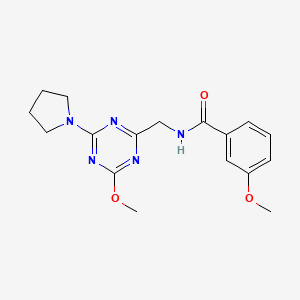

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

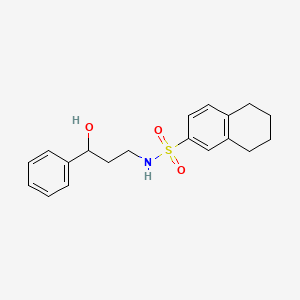

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)

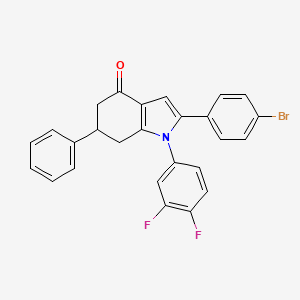

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)